Cas no 575462-48-5 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide)

N-(1,1-ジオキソ-1λ⁶-チオラン-3-イル)-4-(ペンチルオキシ)-N-(チオフェン-2-イル)メチルベンズアミドは、複雑なスルホンアミド構造を有する有機化合物です。この化合物は、チオラン環とチオフェン環を併せ持つユニークな分子骨格を特徴とし、高い安定性と特異的な分子間相互作用が期待されます。特に、ペンチルオキシ基の導入により脂溶性が向上し、生体膜透過性の最適化が図られています。医薬品中間体や機能性材料としての応用が可能で、精密有機合成における多様な誘導体化の起点として優れた汎用性を発揮します。X線結晶構造解析により立体配置が確認されており、構造活性相関研究において重要なリード化合物となり得ます。

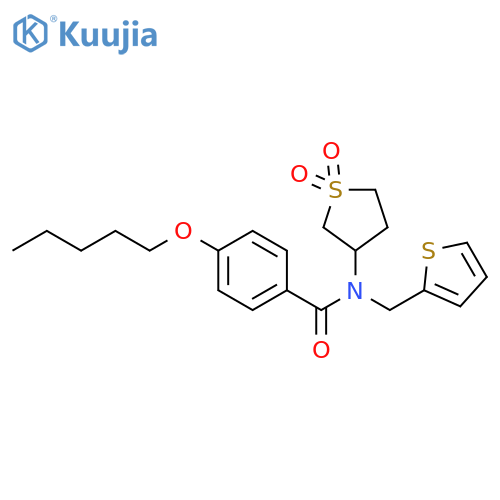

575462-48-5 structure

商品名:N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide

- N-(1,1-dioxidotetrahydro-3-thienyl)-4-(pentyloxy)-N-(2-thienylmethyl)benzamide

- Benzamide, 4-(pentyloxy)-N-(tetrahydro-1,1-dioxido-3-thienyl)-N-(2-thienylmethyl)-

- F1673-4908

- AKOS016083209

- N-(1,1-dioxothiolan-3-yl)-4-pentoxy-N-(thiophen-2-ylmethyl)benzamide

- AKOS002237930

- AF-399/42093433

- Z57786987

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide

- 575462-48-5

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide

-

- インチ: 1S/C21H27NO4S2/c1-2-3-4-12-26-19-9-7-17(8-10-19)21(23)22(15-20-6-5-13-27-20)18-11-14-28(24,25)16-18/h5-10,13,18H,2-4,11-12,14-16H2,1H3

- InChIKey: FSERMSRMWGPFEZ-UHFFFAOYSA-N

- ほほえんだ: C(N(C1CCS(=O)(=O)C1)CC1SC=CC=1)(=O)C1=CC=C(OCCCCC)C=C1

計算された属性

- せいみつぶんしりょう: 421.13815069g/mol

- どういたいしつりょう: 421.13815069g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 9

- 複雑さ: 596

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 100Ų

じっけんとくせい

- 密度みつど: 1.27±0.1 g/cm3(Predicted)

- ふってん: 654.1±55.0 °C(Predicted)

- 酸性度係数(pKa): -1.37±0.20(Predicted)

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1673-4908-2mg |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |

575462-48-5 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F1673-4908-20μmol |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |

575462-48-5 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1673-4908-10mg |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |

575462-48-5 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1673-4908-5μmol |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |

575462-48-5 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1673-4908-1mg |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |

575462-48-5 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F1673-4908-3mg |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |

575462-48-5 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1673-4908-15mg |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |

575462-48-5 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F1673-4908-25mg |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |

575462-48-5 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F1673-4908-30mg |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |

575462-48-5 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F1673-4908-40mg |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |

575462-48-5 | 90%+ | 40mg |

$140.0 | 2023-07-28 |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

575462-48-5 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量